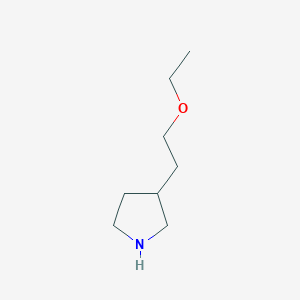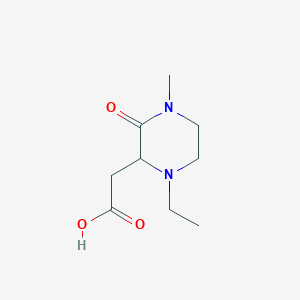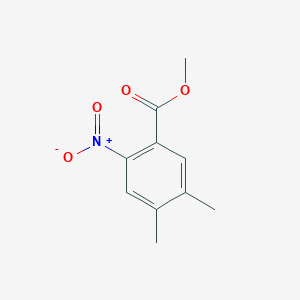![molecular formula C16H17N3O B1395057 2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide CAS No. 1021235-56-2](/img/structure/B1395057.png)
2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide
Übersicht
Beschreibung
2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide is a versatile and important molecule that has a wide range of applications in scientific research. It is a valuable tool for studying biochemical and physiological processes, and it can be used to synthesize many other molecules.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
The compound has been identified as a potential inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) . PfDHODH is a key enzyme in the pyrimidine de novo biosynthesis pathway of the malaria parasite, and inhibiting this enzyme can prevent and treat malaria infection .
Antibacterial and Antifungal Activity
Some derivatives of 3H-quinazolin-4-one, a similar compound, have been synthesized and tested for their biological activities as antibacterial, antifungal, and anticancer agents . It’s possible that “2-[3,4-Dihydro-1(2H)-quinolinyl]-N’-hydroxybenzenecarboximidamide” may also have similar properties.
Anticancer Activity
Quinazolinone derivatives have been found to have potent anticancer activities . A study has also identified 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as new tubulin polymerization inhibitors with anti-cancer activity .
Antileishmanial Efficacy
A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are structurally similar to the compound , were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
Fungicide Candidates
Some 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides-based Strobilurins have been designed and synthesized as potent fungicide candidates . It’s possible that “2-[3,4-Dihydro-1(2H)-quinolinyl]-N’-hydroxybenzenecarboximidamide” may also have similar properties.
Pharmacological Activities
Quinazolinones have a wide range of pharmacological activities. They are used as analgesics, anti-inflammatory agents, diuretics, anticonvulsants, potential antispasmodics, long active sedatives, bronchodilators, and cholertic agents . It’s possible that “2-[3,4-Dihydro-1(2H)-quinolinyl]-N’-hydroxybenzenecarboximidamide” may also have similar properties.
Wirkmechanismus
Target of Action
Compounds containing the 3,4-dihydro-2(1h)-quinolinone moiety, which is part of the structure of 2-[3,4-dihydro-1(2h)-quinolinyl]-n’-hydroxybenzenecarboximidamide, have been reported to interact with a variety of targets, including phosphodiesterase, β-adrenergic receptors, vasopressin receptors, and serotonin and dopamine receptors .
Mode of Action
For instance, interaction with phosphodiesterase could lead to changes in cyclic nucleotide levels, while interaction with neurotransmitter receptors could influence neuronal signaling .
Biochemical Pathways
Given the potential targets of the compound, it is likely that it affects pathways related to cyclic nucleotide signaling, neurotransmission, and potentially others depending on the specific targets it interacts with .
Result of Action
Based on the potential targets of the compound, it is likely that it could influence cellular signaling, neurotransmission, and other cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[3,4-Dihydro-1(2H)-quinolinyl]-N’-hydroxybenzenecarboximidamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-16(18-20)13-8-2-4-10-15(13)19-11-5-7-12-6-1-3-9-14(12)19/h1-4,6,8-10,20H,5,7,11H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOPATPMNCDTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3-Hydroxybutyl)amino]nicotinic acid](/img/structure/B1394983.png)









